molecular formula C14H19N5O3S B2923565 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877639-88-8

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2923565
M. Wt: 337.4
InChI Key: NBLBWWOXOBPTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking

The compound has been part of studies exploring its antitumor effects. In research focusing on the synthesis of morpholine-based heterocycles, including derivatives of triazolopyrimidine, it was found that these compounds demonstrated promising in vitro antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Computational studies further supported the biological activity results, highlighting the potential of these compounds in cancer therapy (Muhammad et al., 2017).

Synthesis and Characterization

Another study explored new routes to synthesize derivatives of pyridinopyrimidinone and triazolinopyrimidinone, showcasing the synthetic versatility of triazolopyrimidine compounds. These pathways offer a foundation for further modifications and biological activity explorations of these compounds (Hassneen & Abdallah, 2003).

Antimicrobial Properties

Research into condensed thiazoles and related structures, including triazolopyrimidines, identified potential anti-HIV, anticancer, and antimicrobial applications. These findings suggest a broad spectrum of biological activities for these compounds, further emphasizing their potential in medical research (Habib et al., 1996).

Anti-Inflammatory and Analgesic Properties

A novel synthesis approach led to the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. These studies indicate the therapeutic potential of triazolopyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Spectroscopic Characterization and Antibacterial Activity

The synthesis and characterization of a novel triazolopyrimidine derivative demonstrated its structure through various spectroscopic techniques. Additionally, this compound showed promising antibacterial activity against several pathogens, indicating its potential as a new antibacterial agent (Lahmidi et al., 2019).

properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-8-4-11(20)15-13-16-17-14(19(8)13)23-7-12(21)18-5-9(2)22-10(3)6-18/h4,9-10H,5-7H2,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBWWOXOBPTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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